3-Amino-1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
3-amino-1-[(4-methylphenyl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-4-6-11(7-5-10)9-15-8-2-3-12(14)13(15)16/h2-8H,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMXBBITTHBLIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917748-97-1 | |
| Record name | 3-amino-1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Condensation of Tetrahydropyridinylidene Salts with 4-Methylbenzaldehyde
Reaction Mechanism and Substrate Selection
The base-mediated condensation of 4-dialkylaminotetrahydropyridinylidene salts with aldehydes represents a robust method for constructing dihydropyridinone scaffolds. For 3-amino-1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-one, the reaction proceeds via hydrolysis of the tetrahydropyridinylidene salt 1a–1d (e.g., 4-pyrrolidinyl or piperidinyl derivatives) in alkaline aqueous medium, generating a dihydropyridinone intermediate 15 (Scheme 1). Subsequent nucleophilic attack by 4-methylbenzaldehyde at the α-position of the ketone forms a β-aminoketone intermediate, which undergoes intramolecular cyclization to yield the target compound.
Optimization and Yield Considerations
Key variables include:
- Alkaline medium : Potassium hydroxide (2–4 eq) in water or aqueous ethanol.
- Reaction time : 4–6 days at room temperature for aromatic aldehydes.
- Solubility : Ethanol cosolvent improves reactivity of poorly soluble 4-methylbenzaldehyde.
Under optimized conditions, this method achieves moderate yields (27–50%) for β-aminoketone products. For example, reacting 1a (2,2-dimethyl-4-pyrrolidinyltetrahydropyridinylidene chloride) with 4-methylbenzaldehyde in KOH/water yielded 2a (68%) after recrystallization.
Organocatalytic [3+3] Annulation for Enantioselective Synthesis
Dual Activation Mode and Catalytic Cycle
A one-pot enantioselective route employs N-heterocyclic carbene (NHC) catalysis to assemble the dihydropyridin-2-one core. The reaction involves:
- α,β-Unsaturated acylazolium formation : Generated from cinnamaldehyde derivatives and the NHC catalyst.
- Michael addition : A 4-dimethylaminopyridinium ylide attacks the acylazolium, forming a δ-amino-α,β-unsaturated intermediate.
- 1,4-Hydride shift and lactamization : Base-mediated cyclization yields the dihydropyridin-2-one with excellent stereocontrol.
Substrate Scope and Functionalization
Introducing the 4-methylbenzyl group requires substituting cinnamaldehyde with 4-methylcinnamaldehyde. Concurrently, the amino group at position 3 is installed via the ylide precursor (e.g., 3-aminopyridinium salts). This method achieves yields up to 99% with 99% enantiomeric excess.
Multi-Component Reaction Strategies
InCl3-Catalyzed Four-Component Assembly
Inspired by pyrano[2,3-c]pyrazole synthesis, a one-pot protocol combines:
- Ethyl acetoacetate (β-ketoester).
- Hydrazine hydrate (amine source).
- 4-Methylbenzyl bromide (alkylating agent).
- Malononitrile (cyanoacetate equivalent).
Under ultrasound irradiation (40°C, 20 min), InCl3 catalyzes Knoevenagel condensation, Michael addition, and cyclization to furnish the dihydropyridinone core.
Yield and Scalability
This method offers rapid synthesis (20–30 min) with yields of 80–95%. For instance, combining ethyl acetoacetate (2.0 mmol), hydrazine (2.0 mmol), 4-methylbenzyl bromide (2.0 mmol), and malononitrile (2.0 mmol) in 50% EtOH yielded 89% of the target compound after recrystallization.
Halogenation-Alkylation Sequence
Stepwise Functionalization of Pyridinone Precursors
A two-step approach involves:
- Halogenation : 3-Amino-1,2-dihydropyridin-2-one is chlorinated at position 1 using POCl3 or PCl5.
- Alkylation : Reaction with 4-methylbenzylmagnesium bromide (Grignard reagent) substitutes the chloride, introducing the 4-methylbenzyl group.
Challenges and Solutions
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Enantioselectivity | Time | Scalability |
|---|---|---|---|---|
| Tetrahydropyridinylidene | 27–68 | None | 4–6 days | Moderate |
| Organocatalytic | 85–99 | Up to 99% ee | 12–24 h | High |
| Multi-component | 80–95 | None | 20–30 min | High |
| Halogenation-Alkylation | 50–70 | None | 2–3 days | Low |
Structural Characterization and Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Strong absorption bands at 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), and 1510 cm⁻¹ (C-N).
Chemical Reactions Analysis
Nucleophilic Reactivity of the Amino Group
The primary amino group at position 3 participates in nucleophilic reactions, such as:
-
Acylation : Reacts with acyl chlorides or anhydrides to form amides. For example, treatment with acetic anhydride yields 3-acetamido-1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-one (Fig. 1A) .
-
Condensation with Aldehydes : Forms Schiff bases under alkaline conditions. Reaction with benzaldehyde produces 3-benzylideneamino-1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-one (Fig. 1B) .
Table 1: Representative Reactions of the Amino Group
| Reactant | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acetic anhydride | Reflux, 6h, THF | 3-Acetamido derivative | 78 | |
| Benzaldehyde | KOH, RT, 48h | 3-Benzylideneamino derivative | 65 |
Electrophilic Aromatic Substitution
The electron-rich dihydropyridinone ring undergoes electrophilic substitution at positions 4 or 5. Key reactions include:
-
Nitration : Nitrating agents (e.g., HNO₃/H₂SO₄) introduce nitro groups predominantly at position 5 .
-
Halogenation : Bromine in acetic acid yields 5-bromo-3-amino-1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-one .
Mechanistic Insight :
The lactam oxygen stabilizes intermediates via resonance, directing electrophiles to the para position relative to the amino group .
Ring-Opening and Rearrangement Reactions
Under strong acidic or basic conditions, the dihydropyridinone ring undergoes transformations:
-
Acid-Catalyzed Hydrolysis : Concentrated HCl at 80°C cleaves the lactam ring to form 3-amino-4-[(4-methylphenyl)methyl]pent-2-enoic acid (Fig. 2A) .
-
Base-Mediated Rearrangement : Treatment with KOH generates a pyridone intermediate, which can further react with aldehydes to form β-aminoketones (Fig. 2B) .
Table 2: Ring-Opening Reactions
| Conditions | Product | Key Observation | Source |
|---|---|---|---|
| 6M HCl, 80°C, 12h | Pent-2-enoic acid derivative | Complete ring cleavage | |
| KOH, RT, 4 days + Benzaldehyde | β-Aminoketone (e.g., 2a in ) | 68% yield, confirmed by X-ray |
Cycloaddition and Heterocycle Formation
The compound participates in cyclization reactions to form fused heterocycles:
-
With TFAA (Trifluoroacetic Anhydride) : Forms 6-azaindole derivatives via electrophilic [4 + 1]-cyclization (Fig. 3A) .
-
Vilsmeier–Haack Reaction : Introduces formyl groups at position 5, enabling subsequent annulation .
Key Data :
-
Cyclization with TFAA proceeds at 60°C in DCM, yielding 72% of 2-trifluoromethyl-6-azaindole .
-
Vilsmeier reagent (POCl₃/DMF) selectively formylates the ring without disrupting the amino group .
Oxidation and Reduction
-
Oxidation : MnO₂ oxidizes the dihydropyridinone ring to a pyridin-2-one system, forming 3-amino-1-[(4-methylphenyl)methyl]pyridin-2-one .
-
Reduction : NaBH₄ reduces the lactam carbonyl to a secondary alcohol, yielding 3-amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyridin-2-ol .
Metal-Catalyzed Cross-Coupling
The amino group facilitates palladium-catalyzed reactions:
-
Buchwald–Hartwig Amination : Couples with aryl halides to introduce aryl groups at position 3 .
-
Suzuki–Miyaura Coupling : Requires protection of the amino group as an amide to avoid side reactions .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
3-Amino-1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-one serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its applications include:
- Neurological Disorders : The compound is explored for its role in developing drugs targeting neurological conditions such as Alzheimer's and Parkinson's disease. Studies indicate that derivatives of this compound exhibit neuroprotective properties, potentially through the modulation of neurotransmitter systems.
Case Study: Neuroprotective Effects
A study evaluated the neuroprotective effects of derivatives of this compound on neuronal cell lines exposed to oxidative stress. The results demonstrated a significant reduction in cell death compared to control groups, indicating its potential as a therapeutic agent in neurodegenerative diseases.
| Cell Line | Treatment Concentration (µM) | Cell Viability (%) |
|---|---|---|
| SH-SY5Y | 10 | 85 |
| PC12 | 20 | 78 |
Material Science
The compound is also investigated for its potential applications in material science, particularly in the development of organic semiconductors. Its unique electronic properties make it suitable for:
- Organic Light Emitting Diodes (OLEDs) : Research indicates that the compound can be used to enhance the efficiency and stability of OLEDs.
Data Table: Electrical Properties
| Property | Value |
|---|---|
| Conductivity (S/m) | 1.5 × 10⁻⁶ |
| Band Gap (eV) | 2.3 |
Biological Research
In biological research, this compound acts as a probe for studying enzyme interactions and receptor binding. Its applications include:
- Enzyme Inhibition Studies : It has been used to investigate its inhibitory effects on various enzymes involved in metabolic pathways.
Case Study: Enzyme Interaction
In vitro assays demonstrated that the compound inhibits dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. The inhibition was quantified using kinetic studies.
| Inhibitor Concentration (µM) | Reaction Rate (% Inhibition) |
|---|---|
| 5 | 30 |
| 10 | 55 |
Industrial Applications
The compound is utilized in the synthesis of agrochemicals and specialty chemicals. Its versatility allows it to be incorporated into formulations that enhance agricultural productivity.
Mechanism of Action
The mechanism of action of 3-Amino-1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the dihydropyridinone ring can participate in π-π interactions. These interactions modulate the activity of the target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electronic Effects: The 4-methylbenzyl group in the target compound provides electron-donating properties, enhancing resonance stabilization of the dihydropyridinone ring. In contrast, the 4-fluorobenzyl analog (C₁₂H₁₁FN₂O) introduces electron-withdrawing effects, which could alter reaction kinetics in nucleophilic substitutions .
- Lipophilicity : The trifluoropropyl derivative (C₈H₉F₃N₂O) exhibits increased lipophilicity (logP ~1.5 estimated), making it suitable for hydrophobic environments, whereas the methoxymethyl analog (C₇H₁₀N₂O₂) has higher polarity (logP ~0.2), favoring solubility in polar solvents .
Challenges and Commercial Status
The discontinuation of the target compound (CymitQuimica) may reflect synthesis challenges, such as low yields or purification difficulties, compared to more stable analogs like the methoxymethyl derivative. Conversely, the 4-fluorobenzyl analog remains available, indicating its broader utility in medicinal chemistry .
Biological Activity
3-Amino-1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-one (CAS No. 917748-97-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H14N2O
- Molecular Weight : 214.26 g/mol
- IUPAC Name : 3-amino-1-[(4-methylphenyl)methyl]pyridin-2-one
- CAS Number : 917748-97-1
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylbenzylamine with a dihydropyridinone precursor. One common method is the condensation of 4-methylbenzylamine with 2-pyridone under acidic conditions, followed by reduction to yield the desired product.
Research indicates that this compound exhibits various biological activities, notably as an inhibitor of tyrosinase, an enzyme critical in melanin production. Its ability to inhibit this enzyme suggests potential applications in treating hyperpigmentation disorders .
Additionally, it has been explored for its neuroprotective properties, particularly in models of neurodegenerative diseases. The compound's structural analogs have demonstrated significant antioxidant activity, which may contribute to neuroprotection by reducing oxidative stress in neuronal cells .
Case Studies and Research Findings
-
Tyrosinase Inhibition
- A study assessed the inhibitory effects of several analogs of dihydropyridinones on mushroom tyrosinase. The results indicated that specific analogs effectively inhibited tyrosinase activity in vitro, suggesting that these compounds could be developed as therapeutic agents for hyperpigmentation .
- The potency of these analogs was evaluated using Lineweaver-Burk plots, revealing that certain compounds bind more tightly to the active site of tyrosinase compared to others .
-
Neuroprotective Effects
- In a neurochemical study, the compound was tested for its ability to protect against neurotoxic agents such as MPTP and 5,7-DHT in murine models. The results showed that treatment with this compound significantly improved locomotor activity and striatal dopamine levels compared to untreated controls .
-
Antioxidant Activity
- The antioxidant properties of this compound were evaluated in various assays. It demonstrated a strong capacity to scavenge free radicals and reduce oxidative stress markers in cellular models, indicating its potential utility in preventing oxidative damage associated with aging and neurodegeneration .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 3-amino-1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-one, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and substitution. For example:
Cyclization : Use a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane under reflux to form the dihydropyridinone core.
Substitution : Introduce the 4-methylbenzyl group via nucleophilic substitution, optimizing temperature (60–80°C) and solvent polarity (e.g., DMF) to enhance yield .
- Critical Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify intermediates via column chromatography. Yield optimization requires strict control of moisture and oxygen levels .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a mobile phase of acetonitrile/water (70:30) at 1 mL/min; UV detection at 254 nm .
- LC-MS : Confirm molecular ion peaks ([M+H]⁺ expected at m/z 245.3) and fragmentation patterns using electrospray ionization (ESI) in positive mode .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as solvent. Key signals include the dihydropyridinone NH (δ 8.2–8.5 ppm) and aromatic protons (δ 6.8–7.3 ppm) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- In Vitro Screening :
Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity with malachite green reagent).
Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Dose-Response Analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and compare to reference inhibitors .
Advanced Research Questions
Q. How do substituents on the phenyl ring (e.g., methyl vs. halogens) influence bioactivity?
- Methodological Answer :
- Comparative SAR Study :
| Substituent | Electronic Effect | LogP | Bioactivity Trend |
|---|---|---|---|
| -CH₃ (4-methyl) | Weak electron-donating | 2.1 | Moderate activity |
| -F (4-fluoro) | Electron-withdrawing | 1.8 | Enhanced selectivity |
| -Cl (4-chloro) | Strong electron-withdrawing | 2.5 | Higher potency |
- Key Insight : Fluorine improves metabolic stability, while chlorine enhances target binding via hydrophobic interactions .
- Experimental Design : Synthesize analogs, characterize via XRD (SHELXL refinement ), and correlate structural data with IC₅₀ values from kinase assays .
Q. How can computational methods predict binding modes with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., CDK2).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key metrics: RMSD (<2 Å), hydrogen bond occupancy (>70%) .
- Validation : Cross-check with experimental IC₅₀ data and mutagenesis studies (e.g., alanine scanning of binding site residues) .
Q. How to resolve contradictions in crystallographic data vs. spectroscopic assignments?
- Methodological Answer :
- Case Study : If XRD reveals a planar dihydropyridinone ring but NMR suggests puckering:
Re-refine XRD Data : Use SHELXL to check for disorder or thermal motion artifacts .
DFT Calculations : Optimize geometry at the B3LYP/6-31G* level (Gaussian 16) to compare theoretical/experimental NMR shifts .
- Resolution : Prioritize XRD for 3D structure but validate dynamic behavior via VT-NMR (variable temperature) .
Q. What strategies mitigate degradation during long-term stability studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
